molecular formula C22H25ClN6O B1139329 CC-401 hydrochloride

CC-401 hydrochloride

Cat. No.: B1139329
M. Wt: 424.9 g/mol
InChI Key: OIBVXKYKWOUGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

CC-401 hydrochloride is a potent inhibitor of all three forms of c-Jun N-terminal kinase (JNK) with a Ki of 25 to 50 nM . It has at least 40-fold selectivity for JNK compared with other related kinases . JNK is a key regulator of several important cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound acts by competitively binding to the ATP binding site in the active, phosphorylated form of JNK . This prevents JNK from phosphorylating its various target molecules, such as the amino-terminal activation domain of the transcription factor, c-Jun . The inhibition of JNK signaling leads to a variety of cellular effects, including decreased cellular proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce rodent and human β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This effect was enhanced by simultaneous glycogen synthase kinase–3 β (GSK-3 β) or activin A receptor type II–like kinase/transforming growth factor- β (ALK5/TGF- β) inhibition . Additionally, this compound inhibited DYRK1A-dependent phosphorylation/stabilization of the β-cell–replication inhibitor p27 Kip1 .

Pharmacokinetics

It is known that the compound is cell penetrant , suggesting that it can cross cell membranes to reach its intracellular targets. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include decreased cellular proliferation and induced β-cell replication . It also inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, this compound exhibits synergism in colon cancer cell lines .

Action Environment

It is known that the compound is soluble in water , which could potentially influence its distribution and bioavailability in the body

Biochemical Analysis

Biochemical Properties

CC-401 hydrochloride interacts with JNK, a type of protein kinase involved in various cellular processes . It has at least 40-fold selectivity for JNK compared with other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70) . The nature of these interactions is competitive, as this compound binds to the ATP binding site in JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks JNK signaling in the rat obstructed kidney and inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, it exhibits synergism in colon cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively binding to the ATP binding site in JNK . This results in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun . This inhibition disrupts the normal functioning of JNK, thereby affecting the cellular processes that JNK is involved in .

Temporal Effects in Laboratory Settings

It is known that it has a potent inhibitory effect on JNK, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Given its role as a JNK inhibitor, it is likely to interact with enzymes or cofactors involved in the JNK signaling pathway .

Preparation Methods

CC-401 hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the addition of hydrochloride to enhance its solubility and stability . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Scientific Research Applications

CC-401 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

CC-401 hydrochloride is unique due to its high selectivity and potency as a JNK inhibitor. Similar compounds include:

This compound stands out due to its balanced profile of potency, selectivity, and solubility, making it a preferred choice in various research applications .

Properties

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVXKYKWOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CC-401 hydrochloride
Reactant of Route 2
Reactant of Route 2
CC-401 hydrochloride
Reactant of Route 3
Reactant of Route 3
CC-401 hydrochloride
Reactant of Route 4
CC-401 hydrochloride
Reactant of Route 5
Reactant of Route 5
CC-401 hydrochloride
Reactant of Route 6
Reactant of Route 6
CC-401 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.